Diethylphosphoramidate
Overview
Description
Diethylphosphoramidate is a chemical compound with the molecular formula C4H12NO3P . It has an average mass of 153.117 Da and a mono-isotopic mass of 153.055481 Da . It is known to be a chemical and biological toxin .
Synthesis Analysis
Phosphoramidates, including Diethylphosphoramidate, can be synthesized through several routes: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Molecular Structure Analysis
The molecular structure of Diethylphosphoramidate consists of a single covalent bond between the tetracoordinate P(V) atom and N(III) atom .
Physical And Chemical Properties Analysis
Diethylphosphoramidate has a density of 1.1±0.1 g/cm3, a boiling point of 309.1±11.0 °C at 760 mmHg, and a flash point of 140.7±19.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Synthesis of Phosphoramidates
Diethyl phosphoramidate is used in the synthesis of phosphoramidates. The synthetic routes can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .
Chemical Warfare Simulant
Diethyl phosphoramidate can be employed as a reagent which mimics or imitates the actual chemical warfare agents . This allows researchers to study the effects and countermeasures of these agents in a safe manner.
Preparation of α-Aminoalkyl Phosphonates
Diethyl phosphoramidate may be used in the preparation of α-aminoalkyl phosphonates, via a three-component Mannich type reaction . These compounds have a wide range of applications in medicinal chemistry and drug discovery.
Biological Toxin
Diethyl phosphoramidate is a chemical and biological toxin. Its ultra-low level detection by Surface-Enhanced Raman Spectroscopy (SERS) is reported . This can be useful in environmental monitoring and forensic investigations.
Study of Organophosphorus Compounds
Diethyl phosphoramidate is an organophosphorus compound known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom . It is used in the study of these types of compounds, which are important in various life processes.
Biological Energy Storage
Molecules containing P-N linkages, like Diethyl phosphoramidate, are found in a large array of biologically active natural products . They are used as sources of stored energies in invertebrates and vertebrates .
Mechanism of Action
Target of Action
Diethyl phosphoramidate, also known as Diethylphosphoramidate, is a chemical and biological toxin . It is often used as a reagent that mimics or imitates actual chemical warfare agents . .
Biochemical Pathways
Diethyl phosphoramidate may be involved in the synthesis of α-aminoalkyl phosphonates, via a three-component Mannich type reaction . .
Result of Action
As a chemical and biological toxin, it is likely to have a broad range of effects on cellular function .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[amino(ethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQILDHFZKTBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147773 | |
Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1068-21-9 | |
Record name | Diethyl phosphoramidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl phosphoramidate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl Phosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL PHOSPHORAMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA4HUR5BZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Diethylphosphoramidate in materials science?
A1: Diethylphosphoramidate serves as a precursor for synthesizing novel materials with desirable properties. For instance, it's a key component in creating flame-retardant and water-oil repellent coatings for textiles. Researchers have successfully copolymerized Diethylphosphoramidate with other acrylate monomers to produce fluorinated phosphorus-containing acrylic copolymers. These copolymers, when applied to cotton fabric, exhibit excellent water and oil repellency, indicated by high contact angles with water (145°) and n-dodecane (110°) [, ]. Additionally, the treated fabrics demonstrate improved flame retardancy [, ].
Q2: How is Diethylphosphoramidate used in organic synthesis?
A2: Diethylphosphoramidate acts as a versatile reagent in various organic reactions. Notably, it plays a crucial role in synthesizing novel tetrahydropyridine phosphonate derivatives, a class of compounds with potential pharmaceutical applications []. In these reactions, catalyzed by ceric ammonium nitrate (CAN), Diethylphosphoramidate reacts with 1,3-dicarbonyl compounds and aromatic aldehydes, leading to the formation of the desired products in a one-pot synthesis []. This method offers advantages such as high atom economy, good yields, and mild reaction conditions [].
Q3: Is Diethylphosphoramidate utilized in the development of thin film electrolytes for batteries?
A4: While not directly used, Diethylphosphoramidate plays a significant role in understanding the chemistry of related compounds used in thin film electrolytes. Research highlights the use of Diethylphosphoramidate alongside alkali tert-butoxides as precursors in the Atomic Layer Deposition (ALD) process for creating alkali phosphorous oxynitride thin films (APON, where A = Li, Na, K) []. These APON materials, particularly LiPON, are crucial for solid-state electrolytes in batteries. By studying the reaction mechanism of Diethylphosphoramidate in the LiPON ALD process using in-operando mass spectrometry, researchers gain valuable insight into the formation and properties of these materials []. This understanding can potentially lead to further development and optimization of thin film electrolytes for improved battery performance.
Q4: What is the molecular formula and weight of Diethylphosphoramidate?
A5: The molecular formula for Diethylphosphoramidate is C4H12NO3P, and its molecular weight is 153.12 g/mol [].
Q5: Are there commercially available derivatives of Diethylphosphoramidate?
A6: Yes, a derivative of Diethylphosphoramidate, specifically the N-metho-p-toluenesulfonate salt of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide, is commercially available. This compound is synthesized using Diethylphosphoramidate as a starting material and finds applications as a coupling agent in peptide synthesis and in the preparation of sulfate esters from alcohols [].
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